Florylpicoxamid

Description

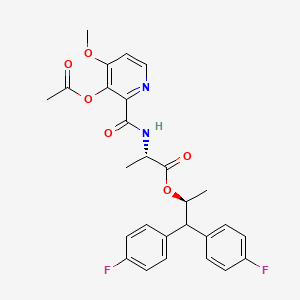

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

[(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[(3-acetyloxy-4-methoxypyridine-2-carbonyl)amino]propanoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H26F2N2O6/c1-15(31-26(33)24-25(37-17(3)32)22(35-4)13-14-30-24)27(34)36-16(2)23(18-5-9-20(28)10-6-18)19-7-11-21(29)12-8-19/h5-16,23H,1-4H3,(H,31,33)/t15-,16-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ATZHVIVDMUCBEY-HOTGVXAUSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)C(C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(C1=CC=C(C=C1)F)C2=CC=C(C=C2)F)OC(=O)[C@H](C)NC(=O)C3=NC=CC(=C3OC(=O)C)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H26F2N2O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501026957 | |

| Record name | Florylpicoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

512.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1961312-55-9 | |

| Record name | Florylpicoxamid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1961312559 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Florylpicoxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501026957 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2S)-1,1-bis(4-fluorophenyl)propan-2-yl N-{[3-(acetyloxy)-4-methoxypyridin-2-yl]carbonyl}-L-alaninate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | FLORYLPICOXAMID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QU8MXG32JF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Florylpicoxamid: A Technical Guide to its Chemical Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florylpicoxamid is a novel, broad-spectrum fungicide belonging to the picolinamide (B142947) class of chemicals.[1][2] Developed by Corteva Agriscience, it represents a significant advancement in the management of a wide range of plant pathogenic fungi.[3] This technical guide provides an in-depth overview of the chemical structure and a detailed account of the synthetic pathways developed for this compound, with a focus on the principles of green chemistry that have been integral to its design and production.

Chemical Structure and Properties

This compound is a chiral molecule, specifically designed as a single stereoisomer to maximize its efficacy and minimize environmental impact.[2] Its chemical structure is characterized by a picolinamide core linked to a chiral alanine (B10760859) ester and a bis(4-fluorophenyl)propan-2-yl moiety.

IUPAC Name: (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-[(3-acetoxy-4-methoxy-2-pyridyl)carbonyl]-L-alaninate[4]

CAS Number: 1961312-55-9[3][4]

Molecular Formula: C₂₇H₂₆F₂N₂O₆[5]

Molecular Weight: 512.51 g/mol [2]

The key physicochemical properties of this compound are summarized in the table below.

| Property | Value | Reference(s) |

| Appearance | Off-white to light brown solid (coarse powder) | [3][6] |

| Melting Point | 91.0 - 95.5 °C | [3][6] |

| Water Solubility | 3.1 mg/L at pH 7 | [3] |

| Vapor Pressure | < 5 x 10⁻⁶ Pa at 20°C | [3] |

| Partition Coefficient (logP) | 4.2 at pH 7 | [3] |

| Purity | >98% | [2] |

Synthesis of this compound

The synthesis of this compound is a convergent process that utilizes renewable raw materials and adheres to the principles of green chemistry.[7] The two key intermediates in this synthesis are 3-hydroxy-4-methoxypicolinic acid and (S)-1,1-bis(4-fluorophenyl)propan-2-yl L-alaninate hydrochloride .

Synthesis of 3-Hydroxy-4-methoxypicolinic acid

This intermediate is synthesized from furfural, a platform chemical derived from lignocellulosic biomass. The detailed experimental protocol is outlined below.

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Strecker Reaction | Furfural, Potassium Cyanide, Ammonium (B1175870) Acetate (B1210297), Methanol (B129727); 0-5 °C, 40-50 hours | - | [7] |

| 2 | Aza-Achmatowicz Rearrangement & Bromine-Methoxy Exchange | Cyano(furan-2-yl)methanaminium bromide, Bromine | - | [8] |

| 3 | Nitrile Hydrolysis | 6-bromo-3-hydroxy-4-methoxypicolinonitrile, 66% H₂SO₄; 90-95 °C, overnight | - | [7] |

| 4 | Reductive Debromination | 6-bromo-3-hydroxy-4-methoxypicolinic acid, 5% Pd/C, H₂ (40-45 psi), Triethylamine (B128534), Ethanol (B145695) | - | [7] |

Experimental Protocol: Synthesis of 3-Hydroxy-4-methoxypicolinic acid

Step 1: Cyano(furan-2-yl)methanaminium bromide (17) To a magnetically stirred suspension of potassium cyanide (29.3 g, 450 mmol) and ammonium acetate (116 g, 1500 mmol) in methanol (200 mL) was added furan-2-carbaldehyde (28.8 g, 300 mmol) at 0-5 °C. The reaction mixture was stirred at 0-5 °C for 40-50 hours. After completion, the reaction mixture was diluted with DCM (300 mL) and 5% NaHCO₃ (300 mL). The aqueous layer was extracted with additional DCM (4×150 mL).[7]

Step 2: 6-Bromo-3-hydroxy-4-methoxypicolinonitrile This step involves the reaction of the aminonitrile from the Strecker reaction with bromine in a process that leads to the formation of the tetrasubstituted pyridine.

Step 3: 6-Bromo-3-hydroxy-4-methoxypicolinic acid (20) To a magnetically stirred solid sample of 6-bromo-3-hydroxy-4-methoxypicolinonitrile (88 g, 384 mmol) was added 66% H₂SO₄ (384 mL) at room temperature. The resulting mixture was warmed and stirred overnight at 90-95 °C. After the reaction was complete, the mixture was cooled to 30-40 °C and transferred slowly to a flask charged with water (3072 g) to precipitate the product. The resulting suspension was stirred for 0.5 hr.[7]

Step 4: 3-Hydroxy-4-methoxypicolinic acid (3) To 6-bromo-3-hydroxy-4-methoxypicolinic acid (47.5 g, 191.5 mmol) and ethanol (576 mL) in a Parr shaker bottle (2 L) was added triethylamine (40.7 g, 402 mmol). Then under a nitrogen atmosphere, 5% Pd/C (20 g, 9.6 mmol; 5 mol %) was added. The reaction slurry was placed on a Parr shaker under hydrogen gas (40-45 psi) and shaken. After completion, the hydrogen gas was removed and replaced with nitrogen.[7]

Synthesis of (S)-1,1-bis(4-fluorophenyl)propan-2-yl L-alaninate hydrochloride

This chiral amine component is derived from (S,S)-lactide, which is produced by the bacterial fermentation of carbohydrates.

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 1 | Diol Formation | (S,S)-lactide, p-fluorophenylmagnesium bromide | - | |

| 2 | Mono-deoxygenation | Diol intermediate | - | |

| 3 | Esterification | Chiral alcohol, N-Boc-L-alanine | - | |

| 4 | Boc Deprotection | N-Boc protected amine, Strong acid (e.g., HCl) | - | [9] |

Experimental Protocol: Synthesis of (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (2b)

A 2 L flask equipped with a stir bar and nitrogen inlet was charged with (S,S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-aminopropanoate hydrochloride (73 g, 195 mmol), 3-hydroxy-4-methoxypicolinic acid (36.6 g, 214 mmol) and DCM (1000 mL). PyBOP (112 g, 214 mmol) was added to the resulting suspension, followed by N,N-diisopropylethylamine (113 mL, 643 mmol). After 3.5 hours, most of the solvent was removed and the reaction mixture was purified by flash column chromatography to afford the title compound (66.3 g, 69%) as a white foam.[7]

Final Assembly of this compound

The final step in the synthesis is the acetylation of the hydroxyl group on the picolinic acid moiety.

| Step | Reaction | Reagents and Conditions | Yield | Reference |

| 5 | Acetylation | (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (2b), Acetyl chloride, Triethylamine, N,N-dimethylpyridin-4-amine, DCM; 20 °C, 19 hours | - | [7] |

Experimental Protocol: (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-acetoxy-4-methoxypicolinamido)propanoate (2a) - this compound

A 2 L flask was charged with (S,S)-1,1-bis(4-fluorophenyl)-propan-2-yl 2-(3-hydroxy-4-methoxypicolinamido)propanoate (2b) (50 g, 102 mmol) in DCM (1000 mL). Triethylamine (28.5 mL, 204 mmol) was added followed by N,N-dimethylpyridin-4-amine (2.5 g, 20.4 mmol) and acetyl chloride (11.1 mL, 153 mmol). The resultant red solution was stirred at ambient temperature (20 °C) for 19 hours. The reaction mixture was poured into saturated NH₄Cl solution (750 mL) and the layers were separated.[7]

Synthetic Pathway Overview

Caption: Convergent synthesis of this compound.

Mode of Action: Qi Site Inhibition

This compound functions as a Quinone inside (Qi) inhibitor, targeting Complex III (cytochrome bc1 complex) of the mitochondrial electron transport chain in fungi.[2][10] This inhibition disrupts the normal flow of electrons, leading to a cessation of ATP synthesis and ultimately, fungal cell death. The metabolic conversion of this compound to its des-acetyl form in planta is responsible for its fungicidal efficacy.

Caption: this compound's mode of action.

Conclusion

This compound is a highly effective, second-generation picolinamide fungicide with a novel mode of action. Its synthesis, rooted in green chemistry principles and utilizing renewable feedstocks, represents a sustainable approach to the development of modern crop protection agents. This technical guide provides a comprehensive overview of its chemical properties and a detailed look at its synthesis, offering valuable information for researchers and professionals in the fields of chemistry and agricultural science.

References

- 1. apvma.gov.au [apvma.gov.au]

- 2. This compound (Ref: X12485659) [sitem.herts.ac.uk]

- 3. Florilpicoxamide (this compound) - Cultivar Magazine [revistacultivar.com]

- 4. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 5. This compound | C27H26F2N2O6 | CID 121463656 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 30agro.co.kr [30agro.co.kr]

- 7. rsc.org [rsc.org]

- 8. US9475771B2 - Process for the preparation of 4-alkoxy-3-hydroxypicolinic acids - Google Patents [patents.google.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. downloads.regulations.gov [downloads.regulations.gov]

Stereoisomerism and Biological Activity of Florylpicoxamid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Florylpicoxamid, a second-generation picolinamide (B142947) fungicide, represents a significant advancement in the control of a broad spectrum of plant pathogenic fungi.[1] Developed from the natural product UK-2A, this compound's design embodies principles of green chemistry, focusing on a single, highly active stereoisomer to maximize efficacy and minimize environmental impact.[2][3] This technical guide provides a comprehensive overview of the stereoisomerism of this compound, its mode of action, and the relationship between its stereochemistry and biological activity. While publicly available quantitative data comparing all stereoisomers is limited, this guide synthesizes the existing knowledge to provide a thorough understanding for research and development professionals.

Introduction to this compound

This compound is a potent, broad-spectrum fungicide effective against a wide range of ascomycete and basidiomycete pathogens, most notably Zymoseptoria tritici, the causal agent of wheat leaf blotch.[1] It belongs to the picolinamide class of fungicides and is classified as a Quinone inside Inhibitor (QiI) by the Fungicide Resistance Action Committee (FRAC), assigned to Group 21.[1][4] This novel mode of action makes it a valuable tool for fungicide resistance management.[1]

The development of this compound was a strategic effort to create a fully synthetic fungicide inspired by the natural product UK-2A, but with a less complex structure for more cost-effective and sustainable large-scale production.[2][5] A key aspect of its design is the intentional development as a single stereoisomer to optimize its biological performance.[1][2][3]

Stereoisomerism of this compound

This compound possesses two chiral centers, which means it can theoretically exist as four distinct stereoisomers: a pair of enantiomers and their corresponding diastereomers.[4] The specific stereochemistry of the commercially developed this compound is (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-[[3-(acetyloxy)-4-methoxy-2-pyridinyl]carbonyl]-L-alaninate, indicating the (S,S) configuration.[4]

The decision to produce a single stereoisomer was driven by the understanding that often only one enantiomer or diastereomer of a chiral pesticide exhibits the desired biological activity, while the others may be less active or inactive, potentially contributing to unnecessary environmental load.[2][3]

Synthesis and Stereoselectivity

The synthesis of this compound is designed to be highly stereoselective, a cornerstone of its green chemistry profile.[2][3] The manufacturing process utilizes chiral pool building blocks, specifically the natural antipodes of lactic acid and L-alanine, to ensure the formation of the desired (S,S)-stereoisomer.[2][3][6] This approach avoids the formation of a racemic mixture, thereby eliminating the need for subsequent, often costly and wasteful, chiral separation steps.

A key step in the synthesis involves the esterification of N-Boc-protected L-alanine with a chiral alcohol derived from (S,S)-lactide.[7] This is followed by deprotection and amidation with the picolinic acid moiety to yield the final active ingredient.[7]

Biological Activity and Mode of Action

This compound's fungicidal activity stems from its ability to inhibit mitochondrial respiration in target fungi.[4] Specifically, it binds to the Qi site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain.[4][7] This binding event blocks the transfer of electrons, thereby disrupting the production of ATP, the essential energy currency of the cell. This ultimately leads to the cessation of fungal growth and development.[1]

Relationship between Stereoisomerism and Activity

The selection of the (S,S)-isomer for commercial development underscores the importance of stereochemistry in the design of modern fungicides. By focusing on the most active stereoisomer, the application rate can be minimized, reducing the chemical footprint in the environment and improving the overall sustainability of the product.[2][3]

Data Presentation

Due to the proprietary nature of commercial agrochemical development, a comprehensive, publicly available dataset comparing the quantitative biological activity of all this compound stereoisomers is not available. The following table summarizes the known information regarding the activity of the commercialized (S,S)-stereoisomer against key pathogens.

| Stereoisomer | Pathogen | Assay Type | Efficacy Metric | Value | Reference |

| (S,S)-Florylpicoxamid | Zymoseptoria tritici | In vitro | 80% Growth Inhibition | 0.0046 mg/L | [1] |

| (S,S)-Florylpicoxamid | Zymoseptoria tritici | In planta (preventative) | 80% Disease Control | 0.03 mg/L | [1] |

Experimental Protocols

Detailed, step-by-step experimental protocols for the separation of this compound stereoisomers and their comparative biological assays are not publicly disclosed. However, based on general practices in the field, the following methodologies would likely be employed.

Hypothetical Protocol for Stereoisomer Separation

The stereoselective synthesis of this compound largely obviates the need for chiral separation on a large scale. However, for analytical and research purposes to confirm enantiomeric purity or to isolate other stereoisomers for activity testing, chiral High-Performance Liquid Chromatography (HPLC) would be the method of choice.

Objective: To separate the stereoisomers of this compound.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector.

-

Chiral stationary phase column (e.g., polysaccharide-based columns like Chiralpak® or Lux®).

Mobile Phase: A mixture of a non-polar solvent (e.g., hexane) and a polar modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio would be optimized to achieve baseline separation.

Procedure:

-

Prepare a standard solution of the this compound stereoisomer mixture in the mobile phase.

-

Equilibrate the chiral column with the mobile phase until a stable baseline is achieved.

-

Inject the standard solution onto the column.

-

Elute the stereoisomers under isocratic conditions.

-

Detect the separated isomers using a UV detector at an appropriate wavelength.

-

The retention time will differ for each stereoisomer, allowing for their separation and quantification.

General Protocol for In Vitro Fungicidal Activity Assay

Objective: To determine the half-maximal effective concentration (EC50) of each this compound stereoisomer against a target fungus.

Materials:

-

Pure isolates of each this compound stereoisomer.

-

Target fungal strain (e.g., Zymoseptoria tritici).

-

Appropriate fungal growth medium (e.g., Potato Dextrose Agar or Broth).

-

96-well microtiter plates.

-

Spectrophotometer.

Procedure:

-

Prepare stock solutions of each stereoisomer in a suitable solvent (e.g., dimethyl sulfoxide).

-

Perform serial dilutions of each stock solution to create a range of concentrations.

-

In a 96-well plate, add a fixed volume of fungal spore suspension or mycelial fragments to each well containing the growth medium.

-

Add the different concentrations of each stereoisomer to the wells. Include a solvent control and a negative control (no fungicide).

-

Incubate the plates under optimal growth conditions (temperature, light) for a specified period.

-

Measure fungal growth, typically by assessing the optical density at a specific wavelength using a spectrophotometer.

-

Calculate the percentage of growth inhibition for each concentration relative to the control.

-

Determine the EC50 value for each stereoisomer by plotting the inhibition data against the log of the concentration and fitting to a dose-response curve.

Visualizations

Signaling Pathway: Mode of Action

Caption: Mode of action of this compound in the mitochondrial electron transport chain.

Experimental Workflow: In Vitro Fungicidal Assay

Caption: General workflow for an in vitro fungicidal activity assay.

Logical Relationship: Stereoisomerism and Activity

Caption: Relationship between this compound stereoisomers and biological activity.

Conclusion

This compound is a testament to the power of stereochemistry in modern fungicide design. Its development as a single, highly active (S,S)-stereoisomer maximizes its fungicidal efficacy while adhering to the principles of green chemistry by minimizing non-target environmental exposure. While detailed comparative data on all its stereoisomers is not publicly available, the strategic focus on a single isomer highlights the critical relationship between three-dimensional molecular structure and biological function. For researchers and professionals in drug development, the case of this compound serves as a compelling example of how a deep understanding of stereoisomerism can lead to the creation of more effective and sustainable crop protection solutions. Further research into the structure-activity relationships of picolinamide fungicides will undoubtedly continue to yield valuable insights for the development of the next generation of agricultural chemicals.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. Design and synthesis of this compound, a fungicide derived from renewable raw materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. This compound (Ref: X12485659) [sitem.herts.ac.uk]

- 5. researchgate.net [researchgate.net]

- 6. Synthesis of picolinamide fungicides, this compound and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]

- 7. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]

From Natural Product to Novel Fungicide: A Technical Guide to the Discovery and Development of Florylpicoxamid

Introduction

The relentless evolution of fungal pathogens poses a continuous threat to global food security, necessitating the development of novel fungicides with unique modes of action. This technical guide details the discovery and development of florylpicoxamid, a second-generation picolinamide (B142947) fungicide, from its natural product lead, UK-2A. This journey of chemical innovation showcases a strategic approach to fungicide design, moving from a complex natural macrocycle to a highly effective, synthetically accessible molecule with a broad spectrum of activity. This document is intended for researchers, scientists, and professionals in the field of drug development, providing in-depth information on the chemical synthesis, biological activity, and key experimental methodologies employed in the creation of this compound.

The Natural Product Lead: UK-2A

The story of this compound begins with UK-2A, a natural product isolated from the fermentation broth of Streptomyces sp. 517-02. UK-2A demonstrated potent antifungal activity by inhibiting the mitochondrial electron transport chain at the Qi site of the cytochrome bc1 complex (Complex III).[1][2] This mode of action, distinct from the widely used QoI (Quinone outside Inhibitor) fungicides, presented a valuable opportunity to combat fungicide resistance. However, the complex macrocyclic structure of UK-2A, with its multiple stereocenters, posed significant challenges for large-scale, cost-effective synthesis, limiting its practical application in agriculture.[3][4]

The First-Generation Picolinamide: Fenpicoxamid (B607437)

To overcome the synthetic hurdles of UK-2A while retaining its potent fungicidal activity, researchers developed fenpicoxamid (Inatreq™ active). This semi-synthetic derivative was created through a single-step modification of UK-2A after fermentation.[4] Fenpicoxamid itself is less active than UK-2A, acting as a pro-fungicide that is converted to the active UK-2A molecule within the plant or in the presence of fungi.[2] This approach enhanced stability and provided long-term protection, establishing the picolinamide class of fungicides.[4]

The Genesis of this compound: A Fully Synthetic Approach

The success of fenpicoxamid paved the way for a second-generation, fully synthetic picolinamide. The primary goal was to design a molecule that mimicked the essential structural elements of UK-2A responsible for its antifungal activity but possessed a simpler, non-macrocyclic structure with fewer stereogenic centers.[3][4] This would enable a more cost-effective and scalable manufacturing process.

The development of this compound involved a systematic deconstruction of the UK-2A macrocycle to identify the key pharmacophore.[3] Through extensive structure-activity relationship (SAR) studies, researchers elucidated the critical components necessary for potent Qi site inhibition. This rational design approach led to the discovery of this compound (Adavelt™ active), a molecule that not only retained the desired mode of action but also exhibited a broader spectrum of activity against numerous plant pathogenic fungi.[3][5] A significant achievement in the design of this compound was its development as a single, highly efficacious stereoisomer, which minimizes the required dose and avoids potential environmental impacts from less active isomers.[6]

Comparative In Vitro Antifungal Activity

The following tables summarize the in vitro antifungal activity of UK-2A, fenpicoxamid, and this compound against a range of economically important plant pathogens. The data is presented as EC50 (Effective Concentration to inhibit 50% of growth) or EC80 (Effective Concentration to inhibit 80% of growth) values in mg/L.

Table 1: Comparative In Vitro Activity of UK-2A and Fenpicoxamid

| Fungal Pathogen | UK-2A (EC50 mg/L) | Fenpicoxamid (EC50 mg/L) | Reference |

| Zymoseptoria tritici | 0.0033 | 0.051 | [2] |

| Leptosphaeria nodorum | - | - | |

| Pyricularia oryzae | - | - | |

| Ustilago maydis | - | - |

Note: Specific EC50 values for L. nodorum, P. oryzae, and U. maydis were not available in the searched literature for a direct comparison in this table format.

Table 2: In Vitro Activity of this compound Against Various Plant Pathogens

| Fungal Pathogen | This compound (EC50 mg/L) | Reference |

| Zymoseptoria tritici | 0.0046 (EC80) | [7] |

| Alternaria alternata | - | |

| Botrytis cinerea | 0.04 ± 0.017 | [8] |

| Cercospora beticola | - | |

| Colletotrichum graminicola | - | |

| Fusarium graminearum | - | |

| Monilinia fructicola | - | |

| Penicillium digitatum | - | |

| Pyrenophora teres | - | |

| Sclerotinia sclerotiorum | - | |

| Venturia inaequalis | - |

Note: While a study by Yao et al. (2021) reported activity against 21 pathogens, specific EC50 values for all were not provided in the accessible text. The table reflects the available quantitative data.[7]

Experimental Protocols

This section provides an overview of the key experimental methodologies employed in the evaluation of this compound and its precursors.

In Vitro Antifungal Susceptibility Testing (Poisoned Food Technique)

This method is a standard assay to determine the fungicidal or fungistatic activity of a compound.

Principle: The test compound is incorporated into a solid growth medium at various concentrations. Fungal growth is measured by the radial growth of a mycelial plug placed on the amended medium.

Protocol:

-

Preparation of Stock Solutions: A stock solution of the test compound (e.g., this compound) is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO).

-

Preparation of Poisoned Media: A series of dilutions of the stock solution are made. An aliquot of each dilution is added to molten Potato Dextrose Agar (PDA) to achieve the desired final concentrations. The final concentration of the solvent should be kept constant across all treatments and should not affect fungal growth. A control plate containing only the solvent is also prepared.

-

Inoculation: A mycelial plug (typically 5 mm in diameter) is taken from the actively growing edge of a young fungal culture and placed in the center of each PDA plate.

-

Incubation: The plates are incubated at a temperature and duration optimal for the growth of the specific fungal species (e.g., 25°C for 5-7 days).

-

Data Collection and Analysis: The radial growth of the fungal colony is measured in two perpendicular directions. The percentage of growth inhibition is calculated using the following formula: % Inhibition = [(dc - dt) / dc] x 100 where 'dc' is the average diameter of the fungal colony in the control plate and 'dt' is the average diameter of the fungal colony in the treated plate.

-

Determination of EC50: The EC50 value is determined by plotting the percentage of inhibition against the logarithm of the compound's concentration and performing a regression analysis.

Mitochondrial Respiration Assay (Qi Site Inhibition)

This assay is used to confirm the mode of action of the fungicide by measuring its effect on mitochondrial respiration.

Principle: The assay measures the oxygen consumption rate of isolated mitochondria or fungal cells in the presence of the test compound. Inhibition of oxygen consumption indicates interference with the electron transport chain.

Protocol:

-

Isolation of Mitochondria: Mitochondria are isolated from fungal mycelia or a suitable model organism (e.g., yeast) through differential centrifugation.

-

Oxygen Consumption Measurement: Oxygen consumption is measured using a Clark-type oxygen electrode or a Seahorse XF Analyzer.

-

Assay Procedure:

-

Isolated mitochondria are suspended in a respiration buffer containing a substrate for Complex III (e.g., succinate).

-

The baseline oxygen consumption rate is recorded.

-

The test compound (e.g., this compound) is added at various concentrations, and the change in oxygen consumption is monitored.

-

Known inhibitors of the electron transport chain (e.g., antimycin A, a known Qi site inhibitor) are used as positive controls.

-

-

Data Analysis: The inhibition of oxygen consumption is calculated for each concentration of the test compound. The IC50 (Inhibitory Concentration to reduce activity by 50%) value is determined from the dose-response curve.

Synthesis of this compound

The synthesis of this compound has been designed to be efficient, stereoselective, and sustainable, embodying principles of green chemistry.[9] The process utilizes renewable raw materials and minimizes the use of protecting groups and hazardous reagents.[9]

A key step in the synthesis involves the coupling of a chiral picolinic acid derivative with a chiral amine. While a detailed, step-by-step protocol for the entire synthesis is proprietary, a representative experimental procedure for a key coupling step is described in the patent literature.

Example Experimental Step (from Patent US11639334B2):

In a 125 mL 4-neck round bottom flask, diol (3.50 g, 3.36 g active, 12.7 mmol), Boc-alanine (3.01 g, 15.89 mmol), heptanes (35 g), 1-methylimidazole (B24206) (53 μL, 54 mg, 0.66 mmol, 5 mol %), and pivalic anhydride (B1165640) (3.85 mL, 3.54 g, 19 mmol) were added. The suspension was heated to 65° C. and the reaction was monitored for completion.[1]

Visualizations

The following diagrams illustrate key aspects of the discovery and development of this compound.

Conclusion

The development of this compound from the natural product UK-2A is a testament to the power of integrating natural product chemistry with modern rational drug design. By simplifying the complex macrocyclic structure of the lead compound while retaining its essential pharmacophore, scientists have created a potent, broad-spectrum fungicide with a favorable synthetic profile. This compound's novel mode of action at the Qi site of the mitochondrial electron transport chain makes it a valuable tool for managing fungicide resistance in a wide range of agricultural systems. This technical guide provides a comprehensive overview of the key scientific principles and experimental methodologies that underpinned this successful fungicide discovery program.

References

- 1. US11639334B2 - Methods for synthesis of oxypicolinamides - Google Patents [patents.google.com]

- 2. Biological characterization of fenpicoxamid, a new fungicide with utility in cereals and other crops - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. scialert.net [scialert.net]

- 6. Synthesis, biological activity and structure-activity relationships of a new broad spectrum fungicide [morressier.com]

- 7. This compound, a new picolinamide fungicide with broad spectrum activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Baseline sensitivity and control efficacy of a new QiI fungicide, this compound, against Botrytis cinerea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design and synthesis of this compound, a fungicide derived from renewable raw materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Physicochemical Properties of Technical Grade Florylpicoxamid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of technical grade florylpicoxamid, a broad-spectrum picolinamide (B142947) fungicide.[1][2][3] The information is compiled from regulatory filings, safety data sheets, and scientific literature to support research, development, and safety assessments. This compound's mode of action is the inhibition of the mitochondrial electron transport chain at Complex III, specifically targeting the Quinone inside (Qi) site.[2][4][5][6]

Chemical Identity

This compound is a synthetic fungicide belonging to the picolinamide chemical class.[2][5] It was developed by Corteva Agriscience and is noted for its efficacy against a wide range of ascomycete and basidiomycete plant pathogens.[1][3][5]

| Identifier | Value |

| Common Name | This compound |

| Chemical Name (IUPAC) | (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-[[3-(acetyloxy)-4-methoxy-2-pyridinyl]carbonyl]-L-alaninate[2][7] |

| CAS Number | 1961312-55-9[5] |

| Molecular Formula | C₂₇H₂₆F₂N₂O₆[5][8] |

| Molecular Weight | 512.51 g/mol [5][7] |

| Synonyms | XDE-659, XR-659, Adavelt™[5] |

| FRAC Group | 21[9] |

Physicochemical Properties

The following tables summarize the key physicochemical properties of technical grade this compound.

Table 2.1: General Physical Properties

| Property | Value | Source(s) |

| Physical State | Fine, off-white powder / light brown solid[5][9][10] | [5][9][10] |

| Odor | None[5][10] | [5][10] |

| Melting Point | 91.0 - 95.5 °C[4][5][10] | [4][5][10] |

| Boiling Point | Decomposes before boiling (at ~150°C)[4][5] | [4][5] |

| Density | 1.28 g/mL at 20°C[4] | [4] |

| pH (1% suspension) | 5.4[4][10] | [4][10] |

Table 2.2: Solubility

| Solvent | Solubility Value | Temperature | Source(s) |

| Water | 4.0 mg/L | 20 °C | [4][9][10] |

| Water (pH 5 buffer) | 3.2 mg/L | 20 °C | [4] |

| Water (pH 7 buffer) | 3.1 mg/L[4][5] | 20 °C / 25 °C[4][7] | [4][5][7] |

| Water (pH 9 buffer) | 3.0 mg/L | 20 °C | [4] |

| Methanol | >250 g/L | 20 °C | [4] |

| Acetone | >250 g/L | 20 °C | [4] |

| Ethyl Acetate | >250 g/L | 20 °C | [4] |

| Xylene | >250 g/L | 20 °C | [4] |

| 1,2-dichloroethane | >250 g/L | 20 °C | [4] |

| n-octanol | 8.3 g/L | 20 °C | [4] |

| n-heptane | 0.19 g/L | 20 °C | [4] |

Table 2.3: Partition and Dissociation Coefficients

| Property | Value | Conditions | Source(s) |

| Octanol-Water Partition Coefficient (Log Pow) | 4.2 | pH 5, 7 (25 °C)[4][11] | [4][11] |

| Octanol-Water Partition Coefficient (Log Pow) | 4.3 | pH 9 | [4] |

| Dissociation Constant (pKa) | No dissociation observed | pH 4.0 to 10.0 | [11] |

Table 2.4: Volatility and Stability

| Property | Value | Conditions | Source(s) |

| Vapor Pressure | < 5 x 10⁻⁶ Pa (< 0.000005 Pa) | 20 °C | [4][5][10] |

| Vapor Pressure | < 9 x 10⁻⁶ Pa (< 0.000009 Pa) | 25 °C | [5][10][11] |

| Henry's Law Constant | < 6 x 10⁻⁴ Pa·m³/mol (calculated) | - | [4] |

| Aqueous Hydrolysis (DT₅₀) | 17 days | pH 7, 20 °C | [9] |

| Aqueous Hydrolysis (DT₅₀) | 13 days | pH 4 | [9] |

| Aqueous Hydrolysis (DT₅₀) | 0.33 days | pH 9 | [9] |

| Aqueous Photolysis (DT₅₀) | 0.12 days | pH 7 | [9] |

| Storage Stability | Stable for at least 2 years under normal conditions.[4] <5% decomposition after 2 weeks at 54°C.[4] | - | [4] |

Table 2.5: Safety Properties

| Property | Result | Method | Source(s) |

| Explosive Properties | Not explosive | EC Method A.14[10] | [4][10] |

| Oxidizing Properties | Not classified as oxidizing | Regulation (EC) No. 440/2008, Annex, A.17[10] | [4][10] |

| Flammability | Not considered flammable; may form combustible dust concentrations in air.[4][10] | - | [4][10] |

| Autoignition Temperature | Not applicable | - | [10] |

Experimental Protocols

The determination of the physicochemical properties of this compound follows internationally recognized guidelines, primarily those established by the Organisation for Economic Co-operation and Development (OECD) and methods specified in European Commission (EC) regulations.

Water Solubility (OECD Guideline 105)

This protocol determines the saturation mass concentration of a substance in water.[3][6][12]

-

Principle: The "Flask Shaking Method," suitable for substances with solubility > 10⁻² g/L, involves dissolving the substance in water at a specific temperature until equilibrium is reached.[13] The "Column Elution Method" is used for substances with lower solubility.[2][3]

-

Methodology (Flask Shaking):

-

A preliminary test is conducted to estimate the approximate solubility and time to reach equilibrium.[13]

-

An excess amount of technical grade this compound is added to a flask containing purified water.

-

The flask is agitated in a constant temperature bath (e.g., 20 ± 0.5 °C) for a sufficient duration to achieve equilibrium (typically 24-48 hours).

-

The solution is centrifuged or filtered to remove undissolved particles.

-

The concentration of this compound in the clear aqueous phase is determined using a suitable analytical technique, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.[2]

-

The process is repeated until at least three consecutive measurements show that the concentration is constant, confirming equilibrium has been reached.

-

Vapor Pressure (OECD Guideline 104)

This guideline describes methods for determining the saturation pressure of a substance above its solid or liquid phase.[1][11][14]

-

Principle: For substances with very low vapor pressure like this compound (<10⁻³ Pa), the Gas Saturation Method is appropriate.[1][14] A carrier gas (e.g., nitrogen) is passed at a known flow rate through or over the substance, becoming saturated with its vapor.

-

Methodology (Gas Saturation):

-

A sample of technical grade this compound is placed in a thermostatically controlled chamber.

-

A slow, steady stream of an inert carrier gas is passed over the sample to allow for saturation.

-

The vapor is trapped from the gas stream using a suitable sorbent or a cold trap.

-

The quantity of trapped this compound is measured using a sensitive analytical method (e.g., Gas Chromatography or HPLC).

-

The vapor pressure is calculated from the amount of substance collected, the volume of gas passed, and the temperature. Measurements are taken at a minimum of two temperatures.[1]

-

Octanol-Water Partition Coefficient (OECD Guideline 107)

This protocol measures the hydrophobicity of a substance.[15][16]

-

Principle: The "Shake Flask Method" is used to determine the ratio of the equilibrium concentrations of a substance dissolved in a two-phase system of n-octanol and water.[15][16][17]

-

Methodology:

-

n-octanol and water are pre-saturated with each other.

-

A stock solution of this compound is prepared in either n-octanol or water.

-

Measured volumes of the two phases and the stock solution are combined in a vessel at a constant temperature (e.g., 25 °C).

-

The vessel is shaken vigorously until equilibrium is established, then centrifuged to ensure complete phase separation.[15]

-

The concentration of this compound in both the n-octanol and water phases is determined analytically.[15]

-

The partition coefficient (Pow) is calculated as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The result is typically expressed as its logarithm (Log Pow).

-

Hydrolysis as a Function of pH (OECD Guideline 111)

This test assesses the abiotic degradation of a substance in water at environmentally relevant pH levels.[9][10][18][19]

-

Principle: The test substance is dissolved in sterile aqueous buffer solutions at different pH values (typically 4, 7, and 9) and incubated in the dark at a constant temperature.[19][20] The concentration of the substance and its degradation products are monitored over time.[9][10]

-

Methodology:

-

Sterile buffer solutions of pH 4, 7, and 9 are prepared.

-

A known concentration of this compound (often radiolabelled to facilitate mass balance) is added to each buffer solution.[20]

-

Samples are incubated in the dark at a constant temperature (e.g., 20°C). A preliminary test may be run at an elevated temperature (e.g., 50°C) to estimate the rate of hydrolysis.[19]

-

Aliquots are taken at specific time intervals and analyzed for the parent compound and any significant hydrolysis products.

-

The degradation rate constant and the half-life (DT₅₀) are calculated for each pH value.

-

Phototransformation in Water (OECD Guideline 316)

This guideline evaluates the potential for direct degradation of a chemical by sunlight in surface water.[4][5][8][21]

-

Principle: An aqueous solution of the test substance is irradiated with a light source that simulates natural sunlight.[5][8] The rate of degradation is measured, and control samples are kept in the dark to differentiate between photochemical and other degradation processes like hydrolysis.[5]

-

Methodology:

-

A solution of this compound is prepared in a sterile, buffered aqueous solution.

-

The solution is placed in photochemically transparent vessels (e.g., quartz glass).[5]

-

The samples are exposed to a light source (e.g., a xenon arc lamp) that simulates the spectrum of natural sunlight.[5][8]

-

Parallel samples are stored in the dark at the same temperature to serve as controls.[5]

-

Samples are collected at various time points from both irradiated and dark control sets.

-

The concentration of this compound and its photoproducts are quantified.

-

The photolysis rate constant and half-life (DT₅₀) are calculated.

-

Visualizations: Pathways and Processes

The following diagrams illustrate the mode of action, a typical experimental workflow, and the environmental degradation pathway of this compound.

Caption: this compound inhibits fungal respiration by blocking the Qi site of Complex III.

References

- 1. OECD test n°104: Vapour pressure - Analytice [analytice.com]

- 2. filab.fr [filab.fr]

- 3. laboratuar.com [laboratuar.com]

- 4. oecd.org [oecd.org]

- 5. OECD 316: Phototransformation of Chemicals in Water – Direct Photolysis | ibacon GmbH [ibacon.com]

- 6. OECD 105 - Water Solubility - Situ Biosciences [situbiosciences.com]

- 7. consilab.de [consilab.de]

- 8. catalog.labcorp.com [catalog.labcorp.com]

- 9. OECD 111 - Hydrolysis as a Function of pH - Situ Biosciences [situbiosciences.com]

- 10. catalog.labcorp.com [catalog.labcorp.com]

- 11. laboratuar.com [laboratuar.com]

- 12. oecd.org [oecd.org]

- 13. oecd.org [oecd.org]

- 14. oecd.org [oecd.org]

- 15. oecd.org [oecd.org]

- 16. Partition coefficient: Shake bottle method according to OECD 107 - Analytice [analytice.com]

- 17. Partition coefficient octanol/water | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 18. oecd.org [oecd.org]

- 19. OECD 111: Hydrolysis as a Function of pH | ibacon GmbH [ibacon.com]

- 20. Hydrolysis rate | Boîte à outils pour l’homologation des pesticides | Organisation des Nations Unies pour l'alimentation et l'agriculture [fao.org]

- 21. OECD 316: Phototransformation of Chemicals in Water - Direct Photolysis - Situ Biosciences [situbiosciences.com]

Florylpicoxamid: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

Introduction

Florylpicoxamid is a broad-spectrum picolinamide (B142947) fungicide developed to control a wide range of plant pathogenic fungi. It represents a significant advancement in the management of diseases affecting major crops. This document provides an in-depth technical overview of this compound, including its chemical properties, mechanism of action, and relevant experimental data and protocols.

Chemical Identity

| Property | Value |

| Molecular Formula | C₂₇H₂₆F₂N₂O₆[1] |

| IUPAC Name | [(2S)-1,1-bis(4-fluorophenyl)propan-2-yl] (2S)-2-[[(3-acetyloxy-4-methoxypyridin-2-yl)carbonyl]amino]propanoate[1][2] |

| CAS Registry Number | 1961312-55-9[1][3][4] |

| Molecular Weight | 512.5 g/mol [1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Melting Point | 91.0 - 95.5 °C | [3][5] |

| Water Solubility | 3.1 mg/L (at pH 7) | [3] |

| Vapor Pressure | < 5 x 10⁻⁶ Pa (at 20°C) | [3] |

| Log P (Kow) | 4.2 (at pH 7) | [3] |

| Appearance | Light brown solid | [3] |

Fungicidal Activity

This compound has demonstrated high efficacy against a variety of plant pathogenic fungi. A key target is Zymoseptoria tritici, the causal agent of Septoria tritici blotch in wheat.

| Target Pathogen | Assay Type | Efficacy |

| Zymoseptoria tritici | In vitro | 80% growth inhibition at 0.0046 mg/L |

| Zymoseptoria tritici | In planta (preventative) | 80% disease control at 0.03 mg/L |

Mechanism of Action

This compound's mode of action is the inhibition of the mitochondrial cytochrome bc1 complex (also known as Complex III) at the Quinone inside (Qi) binding site.[3][6][7][8] This disruption of the electron transport chain ultimately leads to the cessation of fungal respiration and cell death.

Experimental Protocols

In Vitro Fungal Growth Inhibition Assay (Microtiter Plate-Based)

This protocol provides a general framework for assessing the in vitro efficacy of this compound against filamentous fungi like Zymoseptoria tritici.

1. Fungal Culture Preparation:

-

Grow the fungal isolate on a suitable solid medium (e.g., Potato Dextrose Agar - PDA) until sufficient sporulation is observed.

-

Harvest spores by flooding the plate with sterile distilled water containing a surfactant (e.g., 0.05% Tween 80) and gently scraping the surface.

-

Filter the spore suspension through sterile cheesecloth to remove mycelial fragments.

-

Adjust the spore concentration to a final density of 1 x 10⁵ spores/mL using a hemocytometer.

2. Assay Plate Preparation:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well microtiter plate, perform serial dilutions of the this compound stock solution in a suitable liquid growth medium (e.g., Potato Dextrose Broth - PDB) to achieve the desired test concentrations.

-

Include a solvent control (medium with the same concentration of solvent used for the stock solution) and a negative control (medium only).

3. Inoculation and Incubation:

-

Inoculate each well with the prepared fungal spore suspension.

-

Seal the plate and incubate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells.

4. Data Analysis:

-

Assess fungal growth inhibition by measuring the optical density (OD) at a specific wavelength (e.g., 600 nm) using a microplate reader or by visual assessment.

-

Calculate the percentage of growth inhibition for each concentration relative to the solvent control.

-

Determine the EC₅₀ (Effective Concentration to inhibit 50% of growth) value by fitting the data to a dose-response curve.

Glasshouse Efficacy Trial (Preventative Application)

This protocol outlines a general procedure for evaluating the preventative efficacy of this compound in a controlled greenhouse environment.

1. Plant Propagation and Maintenance:

-

Grow a susceptible wheat variety in pots containing a standardized soil mix under controlled greenhouse conditions (temperature, humidity, and photoperiod).

2. Fungicide Application:

-

At a specified growth stage (e.g., two to three true leaves), apply this compound at various concentrations using a laboratory sprayer to ensure uniform coverage of the foliage.

-

Include an untreated control group.

3. Inoculation:

-

After the fungicide application has dried, inoculate the plants with a spore suspension of Zymoseptoria tritici.

-

Maintain high humidity for 48-72 hours post-inoculation to facilitate fungal infection.

4. Disease Assessment:

-

After a suitable incubation period (e.g., 14-21 days), visually assess the percentage of leaf area covered with disease symptoms (e.g., lesions, pycnidia).

5. Data Analysis:

-

Calculate the percent disease control for each treatment relative to the untreated control.

-

Analyze the data using appropriate statistical methods to determine significant differences between treatments.

Synthesis Workflow

The synthesis of this compound is a multi-step process. A simplified overview of a potential synthetic route is depicted below.

References

- 1. Quantitative Microplate-Based Growth Assay for Determination of Antifungal Susceptibility of Histoplasma capsulatum Yeasts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Shifting sensitivity of septoria tritici blotch compromises field performance and yield of main fungicides in Europe - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A guide to fungicide performance in wheat, barley and oilseed rape | AHDB [ahdb.org.uk]

- 4. In vitro antifungal susceptibility testing of filamentous fungi with Sensititre Yeast One - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ars.usda.gov [ars.usda.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Measuring fungal anti-E. coli activity using the zone of inhibition (ZOI) assay [protocols.io]

- 8. researchgate.net [researchgate.net]

Green Synthesis of Florylpicoxamid from Furfural: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the green chemistry approach to the synthesis of Florylpicoxamid, a broad-spectrum fungicide. The synthesis leverages renewable resources, with a significant portion of the molecule's carbon backbone derived from furfural (B47365), a platform chemical obtainable from lignocellulosic biomass. This guide details the synthetic pathway, experimental protocols, and the mode of action of this compound, adhering to the principles of sustainable chemical manufacturing.

Introduction to this compound and Green Chemistry Principles

This compound, developed by Corteva Agriscience, is a second-generation picolinamide (B142947) fungicide inspired by the natural product UK-2A.[1][2] It functions as a potent inhibitor of the mitochondrial cytochrome bc1 complex at the Qi (quinone inside) site, disrupting the fungal respiratory chain.[1] The design and synthesis of this compound embody multiple principles of green chemistry, aiming for a sustainable and cost-effective manufacturing process.[3][4]

A key feature of its green synthesis is the utilization of renewable feedstocks. The 2,3,4-trisubstituted pyridine (B92270) core of the molecule is derived from furfural, increasing the renewable carbon content of the active ingredient to nearly 50%.[3] Furthermore, the synthesis is designed to be convergent and stereoselective, minimizing waste and the use of protecting groups, and employing safer solvents.[3][4]

Synthetic Pathway from Furfural

The synthesis of this compound from furfural can be conceptually divided into two main parts: the synthesis of the key intermediate, 3-hydroxy-4-methoxypicolinic acid, from furfural, and the subsequent coupling with a chiral alanine (B10760859) derivative followed by acetylation.

Synthesis of 3-Hydroxy-4-methoxypicolinic Acid from Furfural

The conversion of furfural to 3-hydroxy-4-methoxypicolinic acid involves a multi-step sequence:

-

Strecker Reaction: Furfural undergoes a Strecker reaction with an ammonium (B1175870) source and a cyanide salt to form an α-aminonitrile intermediate.[2]

-

Aza-Achmatowicz Rearrangement and Bromination: The aminonitrile is subjected to an oxidative rearrangement and bromination to yield a tetrasubstituted pyridine derivative.[2]

-

Methoxy (B1213986) Exchange: A bromine atom on the pyridine ring is substituted with a methoxy group.[2]

-

Nitrile Hydrolysis: The nitrile group is hydrolyzed to a carboxylic acid.[2]

-

Reductive Debromination: The remaining bromine atom is removed to yield the final 3-hydroxy-4-methoxypicolinic acid.[2]

Final Assembly of this compound

The final steps of the synthesis involve:

-

Amide Coupling: 3-Hydroxy-4-methoxypicolinic acid is coupled with the chiral amine, (S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-aminopropanoate hydrochloride.[1]

-

Acetylation: The hydroxyl group on the picolinic acid moiety is acetylated to yield the final product, this compound.[1]

Experimental Protocols

The following are detailed experimental protocols for the key steps in the synthesis of this compound from furfural, compiled from patent literature.

Synthesis of 4,6-dibromo-3-hydroxypicolinonitrile (B2652844) from Furfural

This procedure outlines the initial steps from furfural to a key brominated pyridine intermediate.

Step 1: Strecker Reaction to form amino(furan-2-yl)acetonitrile

-

To a magnetically stirred suspension of ammonium chloride (25.03 g, 468 mmol) in methyl tert-butyl ether (MTBE, 250 mL), add furan-2-carbaldehyde (28.8 g, 300 mmol) and a solution of sodium cyanide (17.20 g, 351 mmol) in water (80 mL) at room temperature.

-

Stir the reaction mixture at room temperature for 15 hours.

-

After the reaction is complete, remove the aqueous layer.

-

Wash the organic layer with saturated sodium bicarbonate solution (2 x 100 mL).

-

Dry the organic layer over sodium sulfate (B86663) and filter.

-

Cool the resulting filtrate to 5 °C.

Step 2: Bromination and Rearrangement

-

To the cooled filtrate from the previous step, add hydrobromic acid (48% aqueous, 85 mL, 753 mmol) dropwise while maintaining the temperature below 20 °C.

-

After stirring for 10-15 minutes, add bromine (44.5 mL, 138 g, 861 mmol) dropwise, keeping the temperature below 20 °C.

-

After an additional 10-15 minutes, add sodium acetate (B1210297) (144 g, 1761 mmol) and methanol (B129727) (281 mL).

-

Add a second portion of bromine (109 mL, 338 g, 2113 mmol) dropwise while maintaining the temperature below 20 °C.

-

Stir the reaction mixture overnight at room temperature.

-

Upon completion (monitored by HPLC), cool the mixture to 5-10 °C and slowly add a 20% aqueous solution of sodium bisulfite (704 mL) while keeping the temperature below 20 °C to quench excess bromine.

Synthesis of 3-Hydroxy-4-methoxypicolinic acid

This "one-pot" process converts the dibrominated intermediate to the desired picolinic acid.

-

The 4,6-dibromo-3-hydroxypicolinonitrile is treated with a sodium alkoxide (e.g., sodium methoxide), followed by zinc metal and a strong aqueous base.

-

The reaction is typically conducted at a temperature between 75 °C and 125 °C.

-

After the reaction is complete, the mixture is acidified to precipitate the product.

-

The solid product is isolated by filtration, washed with water, and dried. A yield of 70% has been reported for this transformation.

Amide Coupling and Acetylation

Step 1: Amide Coupling

-

A general procedure for amide coupling involves dissolving the carboxylic acid (3-hydroxy-4-methoxypicolinic acid) and the amine ((S)-1,1-bis(4-fluorophenyl)propan-2-yl 2-aminopropanoate hydrochloride) in a suitable solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

-

A coupling reagent such as (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate (B91526) (PyBOP) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) is added, along with a non-nucleophilic base like N,N-diisopropylethylamine (DIPEA) or triethylamine (B128534) (TEA).

-

The reaction is stirred at room temperature until completion.

-

The product is then isolated and purified, typically by chromatography.

Step 2: Acetylation

-

The intermediate from the amide coupling step is dissolved in a suitable solvent like pyridine.

-

Acetic anhydride (B1165640) is added, and the mixture is stirred until the reaction is complete.

-

The solvent and excess reagents are removed under reduced pressure to yield this compound. A reported yield for this step is 99%.

Quantitative Data

The following table summarizes the reported yields for key transformations in the synthesis of this compound. It is important to note that comprehensive, step-by-step yield data for the entire sequence from furfural is not fully available in the public domain.

| Reaction Step | Product | Reported Yield (%) |

| One-pot conversion of 4,6-dibromo-3-hydroxypicolinonitrile | 3-Hydroxy-4-methoxypicolinic acid | 70 |

| Acetylation of the final amide intermediate | This compound | 99 |

While specific Process Mass Intensity (PMI) values for the synthesis of this compound from furfural are not publicly disclosed, the emphasis on using renewable feedstocks, reducing the number of synthetic steps, and employing safer solvents indicates a commitment to minimizing the overall process mass intensity. PMI is a key green chemistry metric calculated as the total mass of materials (raw materials, solvents, reagents, process water) used to produce a certain mass of product. A lower PMI value signifies a more sustainable and efficient process.

Mode of Action

This compound's fungicidal activity stems from its ability to inhibit cellular respiration in pathogenic fungi.

By binding to the Qi site of the cytochrome bc1 complex (also known as complex III) in the mitochondrial electron transport chain, this compound effectively blocks the transfer of electrons.[1] This disruption halts the production of ATP, the primary energy currency of the cell, leading to the cessation of fungal growth and eventual cell death.[1]

Conclusion

The synthesis of this compound from furfural represents a significant advancement in the application of green chemistry principles to the production of agrochemicals. By utilizing a renewable feedstock and designing a more efficient and sustainable synthetic route, the process minimizes environmental impact while providing an effective solution for crop protection. This technical guide provides a framework for researchers and professionals in the field to understand and potentially build upon this innovative approach to fungicide synthesis. Further research and disclosure of quantitative green chemistry metrics will be valuable in fully assessing the sustainability of this and future agrochemical manufacturing processes.

References

- 1. researchgate.net [researchgate.net]

- 2. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]

- 3. Design and synthesis of this compound, a fungicide derived from renewable raw materials - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 4. Synthesis of picolinamide fungicides, this compound and metarylpicoxamid, from renewable raw materials - American Chemical Society [acs.digitellinc.com]

Florylpicoxamid: A Second-Generation Picolinamide Fungicide for Broad-Spectrum Disease Control

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Florylpicoxamid is a novel, second-generation picolinamide (B142947) fungicide developed by Corteva Agriscience, representing a significant advancement in the control of a wide range of plant pathogenic fungi.[1][2][3] As a fully synthetic fungicide inspired by the natural product UK-2A, this compound offers a unique mode of action, making it a valuable tool for disease management and for mitigating the development of resistance to other fungicide classes.[1][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative efficacy data, and detailed experimental methodologies relevant to its study and development.

Chemical and Physical Properties

This compound is chemically classified as a picolinamide.[2][4] Its systematic IUPAC name is (1S)-2,2-bis(4-fluorophenyl)-1-methylethyl N-{[3-(acetyloxy)-4-methoxy-2-pyridyl]carbonyl}-L-alaninate.[2][5] The compound is a light brown solid with a melting point of 91.0-95.5 °C and is characterized by low water solubility.[4][6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Reference |

| Common Name | This compound | [4] |

| Chemical Class | Picolinamide | [2] |

| CAS Registry Number | 1961312-55-9 | [2][4] |

| Molecular Formula | C27H26F2N2O6 | [5] |

| Molecular Weight | 512.5 g/mol | [7] |

| Appearance | Light brown solid | [4] |

| Melting Point | 91.0 - 95.5 °C | [4][6] |

| Water Solubility | 3.1 mg/L at pH 7 | [4] |

| Vapor Pressure | < 5 x 10-6 Pa at 20°C | [4] |

Mechanism of Action: Inhibition of Mitochondrial Respiration

This compound belongs to the Quinone inside Inhibitor (QiI) class of fungicides, as classified by the Fungicide Resistance Action Committee (FRAC), and is assigned to Group 21.[2][8] Its target site is the cytochrome bc1 complex (Complex III) of the mitochondrial electron transport chain.[2][8] Specifically, this compound binds to the Qi site of cytochrome b, inhibiting the oxidation of ubiquinol (B23937) and thereby disrupting the electron flow.[3] This disruption leads to a cessation of ATP synthesis, ultimately depriving the fungal cells of energy and leading to their death. This mode of action is distinct from that of strobilurin fungicides (QoI inhibitors), and consequently, no cross-resistance has been observed between this compound and strobilurins.[1]

Caption: Inhibition of the mitochondrial electron transport chain by this compound at the Qi site of Complex III.

Biological Activity and Efficacy

This compound demonstrates broad-spectrum fungicidal activity against a wide range of plant pathogens within the phyla Ascomycota and Basidiomycota.[1][9] It exhibits both preventative and curative properties, effectively inhibiting spore germination on the leaf surface and arresting mycelial growth within the plant tissue.[1]

In Vitro Efficacy

In vitro studies have established the potent inhibitory activity of this compound against numerous fungal species. The half-maximal effective concentration (EC50) values, which represent the concentration of the fungicide required to inhibit fungal growth by 50%, are a key measure of its intrinsic activity.

Table 2: In Vitro Efficacy (EC50) of this compound against Various Plant Pathogens

| Fungal Species | Common Disease | Mean EC50 (µg/mL) | Reference |

| Zymoseptoria tritici | Wheat Leaf Blotch | 0.0046 (for 80% growth inhibition) | [1] |

| Colletotrichum gloeosporioides | Walnut Anthracnose | 0.069 ± 0.035 | [10] |

| Colletotrichum scovillei | Chili Anthracnose | 0.2328 ± 0.0876 | [11] |

| Colletotrichum truncatum | Soybean Anthracnose | 0.1540 ± 0.1642 | [12] |

| Botrytis cinerea | Gray Mold | 0.04 ± 0.017 | [13] |

| Various Pathogens | (12 species tested) | 0.017 - 2.096 | [13] |

In Planta Efficacy

Greenhouse and field trials have confirmed the high performance of this compound in controlling various plant diseases. For instance, against Zymoseptoria tritici on wheat, it provided 80% disease control at a concentration of 0.03 mg/L when applied as a preventative treatment.[1] Studies on tomato fruits have also demonstrated its protective and curative activity against Botrytis cinerea.[13]

Resistance and Resistance Management

While this compound is a valuable tool for resistance management due to its novel mode of action, the potential for resistance development in target pathogens exists. Studies have identified specific point mutations in the cytochrome b gene (CgCytb) that can confer resistance to this compound in Colletotrichum species. The identified amino acid substitutions include A37V and S207L.[10][11][14] Molecular docking studies have indicated that these mutations can reduce the binding affinity between this compound and the cytochrome b protein.[10][14]

However, the risk of resistance is considered moderate, as resistant mutants have often shown reduced biological fitness compared to their wild-type counterparts.[10][14] To ensure the long-term efficacy of this compound, it is crucial to implement integrated pest management (IPM) strategies, including rotating its use with fungicides that have different modes of action.[14]

Experimental Protocols

In Vitro Fungicide Efficacy Testing (EC50 Determination)

The following is a generalized protocol for determining the EC50 value of this compound against a target fungal pathogen using an agar (B569324) dilution method.

Caption: Workflow for determining the in vitro EC50 of this compound.

Methodology:

-

Preparation of Fungicide Stock Solution: A stock solution of this compound is prepared in a suitable solvent (e.g., dimethyl sulfoxide (B87167) - DMSO) at a high concentration.

-

Serial Dilutions: A series of dilutions are made from the stock solution to achieve a range of desired test concentrations.

-

Preparation of Amended Media: The different concentrations of this compound are incorporated into a suitable molten agar medium (e.g., potato dextrose agar - PDA). A control medium with the solvent alone is also prepared. The amended agar is then poured into petri dishes.

-

Inoculation: A mycelial plug of a specific diameter, taken from the actively growing edge of a fungal culture, is placed in the center of each agar plate.

-

Incubation: The inoculated plates are incubated in the dark at a controlled temperature optimal for the growth of the specific fungus.

-

Measurement: After a defined incubation period, the diameter of the fungal colony is measured in two perpendicular directions.

-

Calculation of Growth Inhibition: The percentage of mycelial growth inhibition is calculated for each concentration relative to the growth on the control plate.

-

Data Analysis: The percent inhibition data is transformed (e.g., probit or logit) and plotted against the logarithm of the fungicide concentration. A regression analysis is performed to generate a dose-response curve.

-

EC50 Determination: The EC50 value is calculated from the regression equation as the concentration that causes 50% inhibition of mycelial growth.

Molecular Docking to Investigate Resistance

Molecular docking is a computational technique used to predict the binding affinity and orientation of a ligand (this compound) to its target protein (cytochrome b). This is particularly useful for understanding the molecular basis of fungicide resistance.

Caption: Workflow for molecular docking studies of this compound resistance.

Methodology:

-

Protein and Ligand Preparation: The three-dimensional structures of the wild-type and mutant cytochrome b protein are obtained or modeled. The 3D structure of this compound is generated and optimized.

-

Binding Site Definition: The Qi binding site on the cytochrome b protein is identified and defined for the docking simulation.

-

Docking Simulation: A molecular docking program is used to predict the most favorable binding poses of this compound within the defined binding site of both the wild-type and mutant proteins.

-

Analysis and Scoring: The predicted binding poses are analyzed to identify key molecular interactions (e.g., hydrogen bonds, hydrophobic interactions). A scoring function is used to estimate the binding affinity for each pose.

-

Comparison: The binding affinities and interactions of this compound with the wild-type and mutant proteins are compared to elucidate how the mutation affects the fungicide's binding and leads to resistance.

Toxicology and Safety

This compound exhibits low acute toxicity via oral, dermal, and inhalation routes.[8][15] It is not considered a skin or eye irritant, nor is it a skin sensitizer.[8][15] The toxicological database for this compound has been deemed adequate for risk assessment by regulatory agencies.[8]

Conclusion

This compound is a potent, broad-spectrum, second-generation picolinamide fungicide with a novel mode of action that makes it a critical component in modern disease management strategies. Its efficacy against a wide range of economically important plant pathogens, combined with its favorable toxicological profile, underscores its value to the agricultural industry. Understanding its mechanism of action, potential for resistance, and the experimental methodologies for its evaluation is essential for its responsible and effective use. Continued research and adherence to resistance management principles will ensure the longevity of this compound as a valuable tool for sustainable crop protection.

References

- 1. researchgate.net [researchgate.net]

- 2. greenhousegrower.com [greenhousegrower.com]

- 3. Frontiers | In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato [frontiersin.org]

- 4. research.cbc.osu.edu [research.cbc.osu.edu]

- 5. The synthesis method of Florylpicoxamid_Chemicalbook [chemicalbook.com]

- 6. Computational and In silico study of novel fungicides against combating root rot, gray mold, fusarium wilt, and cereal rust - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 9. canadacommons.ca [canadacommons.ca]

- 10. apsjournals.apsnet.org [apsjournals.apsnet.org]

- 11. In silico Prediction, Characterization, Molecular Docking, and Dynamic Studies on Fungal SDRs as Novel Targets for Searching Potential Fungicides Against Fusarium Wilt in Tomato - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC [pmc.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. eprints.uklo.edu.mk [eprints.uklo.edu.mk]

In Vitro Activity of Florylpicoxamid Against Ascomycota and Basidiomycota: A Technical Guide

Florylpicoxamid is a second-generation picolinamide (B142947) fungicide that demonstrates potent, broad-spectrum activity against a wide range of plant pathogenic fungi, particularly within the phyla Ascomycota and Basidiomycota.[1][2][3] This technical guide provides an in-depth overview of its in vitro efficacy, mechanism of action, and the experimental protocols used for its evaluation. It is intended for researchers, scientists, and professionals involved in fungicide research and development.

Mechanism of Action

This compound functions as a Quinone inside (Qi) inhibitor, targeting the mitochondrial electron transport chain, a critical pathway for fungal respiration and energy production.[4][5] Specifically, it binds to the Qi site of the cytochrome bc1 complex (Complex III), disrupting the electron transfer process.[6][7] This mode of action is distinct from that of strobilurin (QoI) fungicides, which target the Qo site of the same complex.[1][4] This unique mechanism means that this compound is not subject to target-site-based cross-resistance with strobilurin fungicides, making it a valuable tool for resistance management strategies.[1][2][4]

Quantitative In Vitro Efficacy

This compound has demonstrated significant inhibitory activity against numerous fungal species. The effective concentration for 50% growth inhibition (EC₅₀) is a key metric for evaluating in vitro potency. Studies have shown efficacy against 21 different plant pathogenic fungi.[1][4]

| Fungal Species | Phylum | Efficacy Measurement | Value (µg/mL) |

| Zymoseptoria tritici | Ascomycota | 80% Growth Inhibition | 0.0046 |

| Botrytis cinerea | Ascomycota | Mean EC₅₀ | 0.04 ± 0.017 |

| Botrytis cinerea (Mycelial Growth) | Ascomycota | EC₅₀ | 0.051 ± 0.0072 |

| Botrytis cinerea (Conidial Germination) | Ascomycota | EC₅₀ | 0.0062 ± 0.0007 |

| Botrytis cinerea (Germ Tube Elongation) | Ascomycota | EC₅₀ | 0.019 ± 0.0041 |

| Botrytis cinerea (Sclerotium Germination) | Ascomycota | EC₅₀ | 0.012 ± 0.0069 |

| Colletotrichum gloeosporioides | Ascomycota | Mean EC₅₀ | 0.069 ± 0.035 |

| Various Plant Pathogens (12 species) | Ascomycota | EC₅₀ Range | 0.017 - 2.096 |

Note: Data compiled from multiple studies.[1][6][8] Values originally in mg/L have been converted to µg/mL for consistency (1 mg/L = 1 µg/mL).

Experimental Protocols

The determination of this compound's in vitro activity typically relies on standardized antifungal susceptibility testing methods, such as those adapted from the Clinical and Laboratory Standards Institute (CLSI). Microtiter plate-based growth inhibition assays are commonly employed to determine EC₅₀ values.[7]

1. Fungal Isolate and Inoculum Preparation:

-

Culture: Fungal isolates are cultured on a suitable medium, such as Potato Dextrose Agar (PDA), to produce conidia or mycelial fragments.

-

Inoculum Suspension: A suspension of fungal conidia or mycelia is prepared in sterile distilled water or a buffered solution.

-